REACTION_SMILES
|
[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([N:9]=[C:10]=[S:11])[cH:7][cH:8]1.[CH3:12][NH:13][NH2:14].[CH3:15][CH2:16][OH:17]>>[C:1](#[N:2])[c:3]1[cH:4][cH:5][c:6]([NH:9][C:10](=[S:11])[N:13]([CH3:12])[NH2:14])[cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(N=C=S)cc1
|
Name
|
CNN
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Type
|
product
|
Smiles
|
CN(N)C(=S)Nc1ccc(C#N)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |